9-Methoxy-11H-benzo[a]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
9-methoxy-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13NO/c1-19-12-7-9-14-15-8-6-11-4-2-3-5-13(11)17(15)18-16(14)10-12/h2-10,18H,1H3 |
InChI Key |
GWLLPWCTTQVXOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies for 9 Methoxy 11h Benzo a Carbazole
Functionalization at the Carbazole (B46965) Nitrogen (N-11) Position
The nitrogen atom of the carbazole ring (N-11) is a primary site for functionalization due to its nucleophilic character. Alkylation and arylation reactions at this position are common strategies to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
One of the most straightforward methods for N-alkylation involves the reaction of the parent carbazole with an alkyl halide in the presence of a base. For instance, the closely related 3-methoxy-11H-benzo[a]carbazole has been successfully N-alkylated using butyl bromide. This reaction typically proceeds under basic conditions, for example, using sodium hydroxide (B78521) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate, to afford the corresponding N-butyl derivative in high yield. ias.ac.in This method is broadly applicable for introducing various alkyl chains to the carbazole nitrogen.
Beyond simple alkylation, N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.gov These methods allow for the introduction of a wide range of aryl and heteroaryl groups. A general approach involves reacting the carbazole with an aryl halide in the presence of a copper(I) iodide catalyst and a ligand like 1,10-phenanthroline (B135089). researchgate.net This strategy provides access to a diverse library of N-aryl-9-methoxy-11H-benzo[a]carbazole analogs.
| Reagent/Catalyst System | Type of Functionalization | Resulting Moiety |
| Alkyl halide (e.g., Butyl bromide) / Base (e.g., NaOH) | N-Alkylation | N-Alkyl group |
| Aryl halide / CuI / 1,10-phenanthroline / Base | N-Arylation | N-Aryl group |
| Aryl halide / Palladium catalyst / Ligand / Base | N-Arylation (Buchwald-Hartwig) | N-Aryl group |
Modifications on the Benzo-Fused Ring System
Electrophilic Substitution:
Classical electrophilic aromatic substitution reactions such as halogenation, nitration, and formylation can be employed to functionalize the carbazole core.
Halogenation: The halogenation of carbazoles can be achieved using various reagents. A green approach involves the use of hydrohalic acids in the presence of hydrogen peroxide under microwave irradiation. researchgate.netrsc.org This method allows for the controlled introduction of chloro, bromo, and iodo substituents onto the aromatic rings.
Nitration: Nitration of carbazole systems, such as 5,11-dihydroindolo[3,2-b]carbazoles, has been accomplished using reagents like acetyl nitrate. beilstein-journals.org The position of nitration is dictated by the substitution pattern of the starting material.
Formylation: Formyl groups can be introduced onto electron-rich aromatic rings like phenols and methoxybenzenes using various methods, including the use of titanium tetrachloride and dichloromethyl methyl ether. researchgate.net This provides a handle for further synthetic transformations.
Metal-Catalyzed Cross-Coupling Reactions:
Once halogenated, the 9-methoxy-11H-benzo[a]carbazole scaffold can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, is a powerful tool for introducing aryl, heteroaryl, or vinyl groups by reacting a halo-carbazole with a boronic acid or ester derivative. organic-chemistry.org
| Reaction Type | Reagents | Functional Group Introduced |
| Halogenation | HX / H₂O₂ / Microwave | -Cl, -Br, -I |
| Nitration | Acetyl nitrate | -NO₂ |
| Formylation | TiCl₄ / Dichloromethyl methyl ether | -CHO |
| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst / Base | Aryl group |
Introduction of Heterocyclic Moieties
The fusion or attachment of additional heterocyclic rings to the this compound framework can significantly alter its biological activity and photophysical properties. Several synthetic strategies can be employed to construct such complex molecular architectures.
One common approach is the construction of pyridocarbazoles, which are known for their potential anticancer properties. rsc.orgnih.govnih.gov A general synthesis can involve the creation of a carbazole with a keto or aldehyde functionality at a suitable position, which then undergoes a cyclization reaction to form the fused pyridine (B92270) ring. rsc.org For example, derivatives of 9-methoxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole have been synthesized and evaluated for their cytotoxic activity. nih.govnih.govptfarm.plnih.gov
Similarly, quinoline-fused carbazoles can be synthesized through methods like the modified Friedländer hetero-annulation reaction. This involves the reaction of a tetrahydrocarbazol-1-one with an appropriate amino-functionalized building block in the presence of a dehydrating agent like phosphorus oxychloride. ias.ac.in Multicomponent reactions also offer an efficient route to carbazole-substituted pyridocarbazoles. ias.ac.in Furthermore, quinoline (B57606) moieties can be coupled with other heterocycles like 1,2,3-triazoles via 'click chemistry' to generate complex hybrid molecules. nih.gov
| Heterocycle Introduced | Synthetic Strategy | Key Intermediates/Reactions |
| Pyridine (fused) | Cyclization of functionalized carbazoles | Carbazole-3-carbaldehyde/ketone |
| Quinoline (fused) | Modified Friedländer annulation | Tetrahydrocarbazol-1-one |
| Triazole (coupled) | Click Chemistry | Azidomethyl quinoline and alkynes |
Late-Stage Modification Strategies and Analog Library Generation
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. rsc.org This approach focuses on the selective modification of C-H bonds in a near-final product, allowing for the generation of a library of analogs without the need for de novo synthesis for each derivative.
For a molecule like this compound, LSF can be achieved through various transition-metal-catalyzed C-H activation reactions. chim.itnih.gov For example, palladium-catalyzed C-H alkylation and acylation of carbazoles, assisted by a transient directing group like norbornene, have been developed. nih.gov This allows for the introduction of functional groups at positions that might be difficult to access through traditional methods.
Another LSF approach involves the site-selective halogenation of the carbazole core, as described in section 3.2, followed by a suite of cross-coupling reactions. nsf.gov For instance, a bromo-substituted this compound can serve as a versatile intermediate for Suzuki, Buchwald-Hartwig, and other coupling reactions, enabling the introduction of a wide variety of substituents at a late stage in the synthetic sequence. This strategy is highly valuable for exploring the structure-activity relationships (SAR) of this class of compounds by systematically modifying different positions on the benzo[a]carbazole scaffold. The development of one-pot telescopic synthesis methods for benzo[b]carbazoles further streamlines the generation of diverse analogs. rsc.org
| Strategy | Method | Application |
| C-H Activation | Palladium-catalyzed C-H alkylation/acylation | Direct introduction of alkyl and acyl groups |
| Halogenation/Cross-Coupling | Site-selective bromination followed by Suzuki, etc. | Introduction of diverse aryl and other groups |
| Telescopic Synthesis | One-pot multi-step synthesis | Rapid generation of diverse benzo[b]carbazoles |
Structure Activity Relationships Sar of Methoxy Substituted Benzo a Carbazole Derivatives
Impact of Methoxy (B1213986) Group Position and Substitution Pattern on Biological Activity
Analysis of Positional Isomers and Their Differential Activities
The differential activities of positional isomers of substituted benzo[a]carbazoles highlight the importance of the substituent's location on the aromatic rings. While direct comparative studies on various methoxy-substituted positional isomers of benzo[a]carbazole are limited in the readily available literature, studies on closely related hydroxy-substituted analogs provide valuable insights. Since the methoxy group is electronically similar to the hydroxyl group (both are electron-donating), these findings can serve as a strong indicator for the behavior of methoxy-substituted compounds.
For instance, in a study of hydroxy-substituted 11-alkylbenzo[a]carbazoles, the position of the hydroxyl group was found to be crucial for estrogen receptor binding affinity. nih.gov Optimal binding was observed when one hydroxyl group was placed at the C-3 position and a second at either the C-8 or C-9 position. nih.gov This suggests that specific regions of the benzo[a]carbazole molecule are more sensitive to substitution and play a key role in receptor interaction. The binding affinities were notable even with the planar structure of the benzo[a]carbazole skeleton. nih.gov
The following table summarizes the relative binding affinity (RBA) for the estrogen receptor of selected dihydroxybenzo[a]carbazole derivatives, demonstrating the impact of the hydroxyl group's position.
| Compound | Hydroxyl Group Positions | Relative Binding Affinity (RBA) (Estradiol = 100) |
| 13b | 3, 8 | 30 |
| 16b | 3, 9 | 13 |
| 25a | 3, 10 | 20 |
Data sourced from a study on the estrogen receptor binding affinities of benzo[a]carbazole derivatives. nih.gov
This data clearly indicates that even a slight shift in the position of the electron-donating group, from C-8 to C-9, can lead to a more than two-fold decrease in binding affinity. This underscores the precise structural requirements for effective biological activity and suggests that methoxy-substituted positional isomers of benzo[a]carbazole would likely exhibit similar differential activities.
Role of the Electron-Donating Methoxy Group in Enhancing or Modulating Activity
The electron-donating nature of the methoxy group is believed to increase the basicity of the carbazole (B46965) nitrogen, which can be a key factor in the antitumor activity of some derivatives. nih.gov This enhanced basicity can facilitate stronger interactions with biological targets. Furthermore, in the context of neuroprotective activity, compounds with bulky, electron-donating groups like a methoxy-phenyl substituent at the N-position of the carbazole have shown significant activity. nih.gov
Influence of Carbazole Nitrogen Substituents on SAR
Substituents on the carbazole nitrogen (at the N-11 position) play a pivotal role in defining the structure-activity relationships of benzo[a]carbazole derivatives. The nature of the substituent at this position can impact the molecule's solubility, steric profile, and its ability to interact with specific biological targets.
Studies have shown that the presence of a substituent at the N-position of the carbazole is often essential for certain biological activities, such as neuroprotection. nih.gov For example, a series of N-alkyl-carbazole derivatives were found to promote an increase in soluble amyloid-β peptides, with the activity being dependent on the distance between an oxygen atom in the alkyl chain and the carbazole nitrogen. nih.gov This highlights the importance of the N-substituent's structure and its spatial relationship to the carbazole core.
In the context of anticancer activity, various N-substituted benzo[a]carbazole-5-carboxamides have been synthesized and evaluated. nih.gov The nature of the substituent on the nitrogen of the carboxamide group was found to significantly influence the cytotoxic activity against human cancer cell lines.
The table below illustrates the impact of different N-substituents on the anticancer activity of selected 11H-benzo[a]carbazole-5-carboxamide derivatives against the A549 human lung cancer cell line.
| Compound | N-Substituent (R) | IC₅₀ (µM) against A549 cells |
| 8 | N,N-dimethylaminoethyl | 0.08 |
| 12 | 2-morpholinoethyl | 0.21 |
| 15 | 2-(pyrrolidin-1-yl)ethyl | 0.15 |
Data sourced from a study on the antitumor activity of substituted 11H-benzo[a]carbazole-5-carboxamides. nih.gov
These findings demonstrate that the introduction of different amine-containing side chains at the N-position of the carboxamide can lead to significant variations in anticancer potency.
Steric and Electronic Effects of Peripheral Substituents on Bioactivity
The introduction of bulky groups can lead to steric hindrance, which may either enhance or diminish biological activity depending on the specific target. For example, in some carbazole-phenothiazine based sensitizers, sterically bulky groups like chloro and methoxy can cause a blueshift in the intramolecular charge transfer absorption by increasing the dihedral angles and disrupting conjugation. rsc.org While this is in the context of materials science, it illustrates the significant impact of steric bulk on molecular conformation and electronic properties, which are also critical for biological activity.
Electronically, both electron-donating and electron-withdrawing substituents can modulate the bioactivity of benzo[a]carbazoles. The presence of electron-donating groups, such as the methoxy group, can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient biological targets. Conversely, electron-withdrawing groups can also lead to potent biological activity, suggesting that the optimal electronic nature of the substituent is target-dependent. In the synthesis of some benzo[a]carbazole derivatives, both electron-donating and electron-withdrawing substituents on the diarylalkyne moiety were well-tolerated, leading to products with cytotoxic potential. acs.org
Biological Activities and Associated Molecular Mechanisms of Methoxy Substituted Benzo a Carbazole Derivatives
Anti-Cancer Activities
Methoxy-substituted benzo[a]carbazole derivatives have demonstrated notable anti-cancer activities across various cancer cell lines. Their cytotoxic effects are attributed to a range of molecular mechanisms that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death.
Induction of Apoptosis
A key mechanism through which methoxy-benzo[a]carbazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This is a crucial process for eliminating damaged or cancerous cells from the body.
A hallmark of apoptosis is the condensation of chromatin and the fragmentation of internucleosomal DNA. While direct studies on 9-Methoxy-11H-benzo[a]carbazole are limited, research on other carbazole (B46965) derivatives has shown their ability to induce these apoptotic events. For instance, treatment of cancer cells with certain carbazole compounds leads to characteristic morphological changes associated with apoptosis, including the condensation of chromatin into dense masses. researchgate.net This is often followed by the activation of endonucleases that cleave the DNA between nucleosomes, resulting in a "ladder" pattern when analyzed by gel electrophoresis. researchgate.net
The apoptotic process is tightly regulated by a complex network of proteins. The tumor suppressor protein p53 and the Bcl-2 family of proteins are central to this regulation. Several carbazole derivatives have been shown to modulate these key apoptotic regulators. nih.govnih.govmdpi.com
Activation of the p53 pathway is a common mechanism for inducing apoptosis in response to cellular stress, such as that caused by chemotherapeutic agents. Some carbazole compounds have been found to increase the expression of p53. nih.govnih.gov The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is critical in determining a cell's fate. Research has indicated that certain carbazole derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2. nih.gov The phosphorylation of Bcl-2 can also inactivate its anti-apoptotic function, further promoting cell death. The modulation of these proteins shifts the balance towards apoptosis, contributing to the anti-cancer activity of these compounds.
Table 1: Effects of Methoxy-Substituted Benzo[a]carbazole Derivatives on Apoptotic Proteins
| Compound Family | Target Protein | Observed Effect | Reference |
| Carbazole Derivatives | p53 | Increased expression | nih.govnih.gov |
| Carbazole Derivatives | Bcl-2 | Decreased expression | nih.gov |
This table summarizes the general effects observed for the broader class of carbazole derivatives, as specific data for this compound is not available.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, methoxy-benzo[a]carbazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cancer cells from dividing and growing.
Studies on various carbazole compounds have demonstrated their ability to arrest the cell cycle at different phases. For example, some derivatives have been shown to cause an accumulation of cells in the S-phase of the cell cycle. nih.gov The S-phase is when DNA replication occurs, and arresting the cycle at this point can prevent the cell from successfully duplicating its genome.
Other carbazole derivatives have been found to induce cell cycle arrest at the G2/M phase. nih.gov The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis. Arrest at this phase can be triggered by DNA damage or other cellular stresses, preventing the cell from entering mitosis and dividing.
Table 2: Cell Cycle Arrest Induced by Methoxy-Substituted Benzo[a]carbazole Derivatives
| Compound Family | Cell Cycle Phase Arrest | Reference |
| Carbazole Derivatives | S-phase | nih.gov |
| Carbazole Derivatives | G2/M-phase | nih.gov |
This table illustrates the cell cycle arrest phases targeted by the broader class of carbazole derivatives, as specific data for this compound is not available.
DNA-Targeted Mechanisms
Benzo[a]carbazoles are known for their potential to interact directly with DNA, which is a key mechanism contributing to their anti-cancer properties. nih.gov The planar structure of the benzo[a]carbazole ring system allows these molecules to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The specific substituents on the benzo[a]carbazole skeleton, such as a methoxy (B1213986) group, can influence the binding affinity and the mode of interaction with DNA.
DNA Intercalation and Direct Binding Properties
Benzo[a]carbazole derivatives are recognized as potential DNA intercalating agents, a property attributed to their planar structure which can insert between the base pairs of the DNA double helix. nih.gov This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. Specifically, benzo[a]carbazoles are considered potential candidates for cancer treatment due to these DNA intercalative binding properties. nih.gov However, detailed studies quantifying the binding affinity and specific intercalative properties of this compound are not extensively documented in the currently available literature.
DNA Topoisomerase Inhibition (Topoisomerase I and II)
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While various carbazole derivatives have been shown to inhibit both topoisomerase I and II, specific inhibitory activity of this compound against these enzymes is not detailed in the available research. nih.govnih.gov
Telomerase Inhibition and G-Quadruplex Stabilization
Telomerase, an enzyme crucial for maintaining telomere length, is a key target in cancer therapy. Small molecules that can stabilize G-quadruplex structures in telomeric DNA are known to inhibit telomerase activity. nih.govnih.gov While various carbazole-based ligands have been developed for their ability to stabilize G-quadruplexes and inhibit telomerase, there is no specific data available on the activity of this compound in this regard. nih.govnih.govresearchgate.net
DNA Damaging Ability
The capacity of a compound to induce DNA damage is a significant aspect of its potential as a cytotoxic agent. The metabolic activation of compounds like benzo[a]pyrene, a polycyclic aromatic hydrocarbon, can lead to the formation of DNA adducts, causing damage. nih.gov However, specific studies detailing the DNA damaging ability of this compound have not been identified.
Enzyme and Receptor Inhibition
Beyond direct DNA interaction, the inhibition of specific enzymes and receptors involved in cell signaling and regulation is a critical mechanism of action for many therapeutic compounds.
Protein Kinase Inhibition (e.g., CK2, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov While various carbazole derivatives have been investigated as inhibitors of protein kinases such as CK2, EGFR, and VEGFR-2, there is no specific information available regarding the inhibitory effects of this compound on these particular kinases. researchgate.net
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6, HDAC8, SIRT1)
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. nih.gov Although numerous hydroxamic acid-based compounds and other heterocyclic structures containing benzothiazole (B30560) have been explored as HDAC inhibitors, there is no specific data available on the HDAC inhibitory activity of this compound. nih.govelsevierpure.com
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP3A4)
There is currently no available scientific literature or research data detailing the inhibitory effects of this compound on Cytochrome P450 enzymes, including the specific isozymes CYP1A2 and CYP3A4. While the metabolism of structurally related polycyclic aromatic hydrocarbons by CYP enzymes is a subject of study, specific inhibitory activities for this methoxy-substituted benzo[a]carbazole have not been reported.
Xanthine (B1682287) Oxidase Inhibition
An extensive search of scientific databases yields no studies on the xanthine oxidase inhibitory properties of this compound. Although methoxy substitutions have been noted to influence the inhibitory potential of other classes of compounds against xanthine oxidase, this specific activity has not been evaluated or documented for this compound.
Tyrosinase Inhibition
There is no scientific evidence or published research to suggest that this compound possesses tyrosinase inhibitory activity. The potential for this compound to act as an inhibitor of tyrosinase remains an uninvestigated area of research.
Other Protease and Enzyme Modulations (e.g., SARS-CoV-2 Mpro)
No research has been published on the modulation of other proteases or enzymes, including the SARS-CoV-2 main protease (Mpro), by this compound. The scientific community has explored a wide range of chemical entities as potential inhibitors of SARS-CoV-2 Mpro; however, this particular benzo[a]carbazole derivative has not been a subject of these investigations.
Modulation of Cellular Signaling Pathways (e.g., JAK/STATs Pathway)
The scientific literature is devoid of any information regarding the effects of this compound on cellular signaling pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. The role of this compound in modulating any cellular signaling cascade has not been elucidated.
Antimicrobial Activities
Antibacterial Mechanisms (e.g., DNA Gyrase Inhibition)
There are no available studies or data concerning the antibacterial activity of this compound. Furthermore, its potential mechanism of action, such as the inhibition of DNA gyrase, has not been investigated. While various heterocyclic compounds are known to target bacterial DNA gyrase, the activity of this specific methoxy-substituted benzo[a]carbazole in this context is not documented in the scientific literature.
Data Tables
Due to the absence of research findings on the specified biological activities of this compound, no data tables can be generated.
Antifungal Activities
The carbazole scaffold and its derivatives have been a subject of interest in the search for new antifungal agents. While specific studies on the antifungal properties of this compound are not readily found, research on related structures suggests potential activity. For instance, benzo[a]carbazoles, as a class of compounds, have been recognized for their diverse biological activities, including antifungal properties. acs.org
Investigations into N-alkylated carbazole derivatives have shown promising results. One study reported that 6,11-dihydro-2-methoxy-11-[2-(1-piperidinyl)]ethyl-5H-benzo[a]carbazole, a derivative with a methoxy group at a different position, exhibited potent antifungal activity against Candida albicans. This indicates that the presence of a methoxy group on the benzo[a]carbazole framework can be a favorable feature for antifungal efficacy. However, the specific impact of a methoxy group at the 9-position of the 11H-benzo[a]carbazole core on its antifungal profile is yet to be determined through direct experimental evaluation.
Anti-Tuberculosis Activity
The global health challenge posed by tuberculosis has spurred extensive research into novel therapeutic agents. Carbazole derivatives have emerged as a promising area of investigation. A number of carbazole derivatives have been synthesized and evaluated for their antimycobacterial properties, with some showing significant activity against Mycobacterium tuberculosis.
While direct studies on the anti-tuberculosis activity of this compound are not available, research on oxygenated tricyclic carbazole derivatives has demonstrated that this class of compounds can inhibit the growth of Mycobacterium tuberculosis. This suggests that the presence of oxygen-containing substituents, such as a methoxy group, on the carbazole skeleton could be a key determinant for anti-TB activity. The precise contribution of a methoxy group at the 9-position of the benzo[a]carbazole nucleus to this activity remains an open area for investigation.
Antioxidant Activities
The ability of a compound to counteract oxidative stress is a critical aspect of its potential therapeutic value. Methoxy-substituted aromatic compounds are often studied for their antioxidant properties.
Free Radical Scavenging Mechanisms (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging capacity of a compound. While no specific DPPH assay results for this compound have been reported, the antioxidant activity of carbazole derivatives, in general, has been a subject of study. The presence of a methoxy group on an aromatic ring can influence its electron-donating ability, which is a key factor in free radical scavenging. It is plausible that a methoxy group on the benzo[a]carbazole structure could enhance its ability to donate a hydrogen atom or an electron to stabilize free radicals. However, without direct experimental evidence, this remains a hypothesis.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can play a crucial role in inhibiting this process. Although there is no specific data on the inhibition of lipid peroxidation by this compound, the general antioxidant properties of carbazole derivatives suggest a potential role in this area. The methoxy group's electronic effects could contribute to the stabilization of the molecule and its ability to interrupt the chain reactions of lipid peroxidation. Further research is necessary to validate this potential activity.
Other Investigated Biological Activities
The diverse pharmacological profile of carbazole and benzo[a]carbazole derivatives extends to a range of other potential therapeutic applications. nih.gov While specific data for this compound is lacking, the broader class of compounds has been investigated for various activities.
Anti-inflammatory Activity: Carbazole derivatives have been reported to possess anti-inflammatory properties. mdpi.com The mechanism of action is often linked to the inhibition of pro-inflammatory mediators. The influence of a methoxy substituent on this activity within the benzo[a]carbazole framework warrants investigation.
Anti-diabetic Activity: Some carbazole derivatives have been explored for their potential in managing diabetes. mdpi.com The presence of methoxy groups in other classes of compounds has been shown to influence their anti-diabetic effects. nih.gov
Anti-HIV Activity: The search for new anti-HIV agents has included the evaluation of various heterocyclic compounds. While some carbazole derivatives have been tested for their anti-HIV activity, there is no specific information available for this compound. nih.govkyoto-u.ac.jp
Neuroprotective Activity: Carbazole-based compounds have shown promise as neuroprotective agents, potentially due to their antioxidant and anti-inflammatory properties. nih.govnih.govnih.gov A methoxy group can sometimes enhance the ability of a compound to cross the blood-brain barrier, a desirable feature for neuroprotective drugs.
Anticonvulsant Activity: The anticonvulsant potential of carbazole derivatives has also been a subject of research. mdpi.com The structural features of these compounds, including the presence of substituents like a methoxy group, can influence their interaction with relevant neurological targets.
Data on Methoxy-Substituted Benzo[a]carbazole Derivatives
Due to the absence of specific experimental data for this compound in the reviewed literature, a data table for this specific compound cannot be provided. The following table illustrates the type of data that would be relevant for the discussed biological activities, based on general findings for related carbazole derivatives.
| Biological Activity | Test Model/Assay | Compound Class | General Observation |
| Antifungal Activity | in vitro assays against fungal strains | Methoxy-substituted Benzo[a]carbazole Derivatives | Potential for activity, but requires specific investigation. |
| Anti-Tuberculosis Activity | in vitro assays against M. tuberculosis | Oxygenated Carbazole Derivatives | Some derivatives show inhibitory activity. |
| Antioxidant Activity (DPPH) | DPPH radical scavenging assay | Methoxy-substituted Aromatic Compounds | Methoxy groups can enhance antioxidant capacity. |
| Inhibition of Lipid Peroxidation | in vitro lipid peroxidation assays | Carbazole Derivatives | Potential inhibitory effects linked to antioxidant properties. |
| Other Activities | Various in vitro and in vivo models | Carbazole/Benzo[a]carbazole Derivatives | Broad spectrum of activities reported for the general class. |
Computational and Theoretical Investigations of 9 Methoxy 11h Benzo a Carbazole
Computational and theoretical chemistry provides powerful tools to predict and understand the behavior of molecules like 9-Methoxy-11H-benzo[a]carbazole at an atomic level. These methods, including molecular docking, QSAR, and DFT calculations, offer insights into potential biological activities and chemical properties, guiding further experimental research.
Concluding Remarks and Future Research Directions
Current Challenges in Benzo[a]carbazole Synthesis and Derivatization
Furthermore, the derivatization of the parent 11H-benzo[a]carbazole presents its own set of challenges. The reactivity of the different positions on the carbazole (B46965) nucleus can be similar, leading to a lack of selectivity in functionalization reactions. For instance, direct C-H functionalization, a powerful tool for modifying aromatic systems, can be difficult to control on the complex benzo[a]carbazole framework. nih.gov The development of methods that allow for the precise and efficient introduction of various functional groups at specific locations on the 9-Methoxy-11H-benzo[a]carbazole core is an ongoing area of research.
Emerging Synthetic Strategies and Their Implications for Methoxy-Substituted Analogues
To overcome the challenges in benzo[a]carbazole synthesis, several innovative strategies are emerging, which hold significant promise for the preparation of methoxy-substituted analogues like this compound.
Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization are at the forefront of modern synthetic methods for constructing complex heterocyclic systems. nih.gov These approaches offer more direct and efficient routes to functionalized carbazoles. For instance, a one-pot domino Michael-Henry/aromatization reaction has been reported for the synthesis of highly functionalized carbazoles in an aqueous medium, showcasing a green and catalytic approach. nih.gov
Photocatalysis and Flow Chemistry: Visible-light photocatalysis is gaining traction as a mild and environmentally benign method for chemical transformations. researchgate.netrsc.org Photocatalytic methods can facilitate reactions that are difficult to achieve through traditional thermal means, such as [6π]-electrocyclization to form the carbazole core. researchgate.net Flow chemistry, on the other hand, allows for precise control over reaction parameters, which can improve yields and selectivity, and is particularly advantageous for reactions that require extended times. researchgate.net
Multicomponent Reactions: One-pot multicomponent reactions are highly efficient in building molecular complexity from simple starting materials in a single step. nih.govrsc.org A recently developed procedure for the synthesis of benzo[a]carbazole derivatives utilizes a solid acidic catalyst in a multicomponent reaction followed by intramolecular cyclization. nih.govrsc.org These emerging strategies have the potential to streamline the synthesis of this compound and its derivatives, making these compounds more accessible for further investigation.
Advancements in Elucidating Detailed Molecular Mechanisms of Action
While the precise molecular mechanisms of action for this compound are not yet fully elucidated, research on related carbazole and benzo[a]carbazole derivatives provides valuable insights into its potential biological targets.
Many carbazole derivatives exert their anticancer effects through interactions with DNA and critical cellular enzymes. nih.gov For example, some benzo[a]carbazoles are known to be DNA intercalating agents, which can disrupt DNA replication and transcription, leading to cell death. nih.gov Furthermore, carbazole derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.gov
Inhibition of protein kinases is another key mechanism through which carbazole compounds can display therapeutic effects. nih.govnih.govmdpi.com Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzo[a]carbazole scaffold could potentially serve as a template for the design of specific kinase inhibitors. nih.govnih.govmdpi.com Additionally, some carbazole derivatives have been shown to induce oxidative stress in cancer cells, a mechanism that can be selectively toxic to malignant cells.
Potential for Rational Drug Design and Development Utilizing the this compound Scaffold
The this compound scaffold represents a promising starting point for rational drug design. The methoxy (B1213986) group at the C-9 position can influence the compound's electronic properties, solubility, and metabolic stability, all of which are critical parameters for drug development. nih.gov
Structure-activity relationship (SAR) studies on related carbazole derivatives have demonstrated that modifications at various positions of the carbazole ring can significantly impact biological activity. nih.gov For example, the introduction of different substituents on the benzo[a]carbazole-5-carboxamide core has been shown to modulate antitumor activity. nih.gov
Molecular docking studies can be employed to predict the binding of this compound derivatives to specific biological targets, such as the active sites of kinases or the DNA binding domains of other proteins. nih.gov This computational approach can guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug discovery process. The planar nature of the benzo[a]carbazole ring system makes it an attractive scaffold for targeting protein-protein interactions and other challenging drug targets.
Unexplored Biological Potentials and Therapeutic Applications
Beyond the well-documented anticancer properties of many carbazole derivatives, the this compound scaffold may possess a range of other biological activities that remain largely unexplored.
Antiviral Activity: Carbazoles and their derivatives have been reported to exhibit antiviral activity against a variety of viruses, including HIV-1 and SARS-CoV-2. nih.govnih.gov The this compound core could serve as a novel scaffold for the development of new antiviral agents. nih.govnih.gov
Neuroprotection: Certain carbazole derivatives have demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury and neurodegenerative diseases. nih.govnih.gov These compounds can act through various mechanisms, including reducing oxidative stress and inhibiting apoptosis. nih.gov The potential of this compound and its derivatives as neuroprotective agents warrants further investigation.
Materials Science: The photophysical properties of carbazole-based compounds make them attractive for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and planar structure of the benzo[a]carbazole core is conducive to efficient charge transport and luminescence. Exploring the optoelectronic properties of this compound could lead to the development of new materials for electronic devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Methoxy-11H-benzo[a]carbazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core carbazole scaffold is typically synthesized via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids under reflux conditions (e.g., 72 hours in acetone with K₂CO₃) is widely used to introduce aryl groups at the 9-position . Methoxy substitution can be achieved via nucleophilic aromatic substitution or by using pre-functionalized methoxy-containing precursors. Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄) and stoichiometry, as excess reagents may lead to byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Coupling patterns resolve substituent positions .
- X-ray crystallography : Determines bond angles (e.g., C9–C10–C11 ≈ 121.6°) and confirms planarity of the carbazole ring .
- MS (EI/ESI) : Identifies molecular ion peaks (e.g., m/z 316 for nitro-substituted derivatives) and fragmentation patterns .
Q. How do researchers mitigate hazards when handling carbazole derivatives in the lab?
- Methodological Answer : Non-hazardous carbazoles (e.g., unsubstituted analogs) require standard PPE (gloves, goggles) and ventilation. For reactive intermediates (e.g., brominated derivatives), avoid skin contact and use inert atmospheres during synthesis. Fire risks are minimized by using non-flammable solvents (e.g., DCM) and grounding equipment to prevent static discharge .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in antitumor or antimicrobial assays often arise from variations in substituent positioning or assay protocols. For example:
- Antioxidant activity : Compare radical scavenging rates (e.g., DPPH assay) across derivatives with electron-donating (methoxy) vs. electron-withdrawing (nitro) groups .
- Cytotoxicity : Validate IC₅₀ values using multiple cell lines (e.g., HeLa vs. MCF-7) and standardized MTT protocols to control for metabolic interference .
Q. What strategies optimize the photophysical properties of this compound for OLED applications?
- Methodological Answer :
- π-Conjugation extension : Introduce electron-deficient moieties (e.g., pyridine) at the 3- or 6-position to enhance charge transport .
- Solvatochromism studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., toluene vs. DMF) to assess intramolecular charge transfer .
- Thermogravimetric analysis (TGA) : Ensure thermal stability (>300°C) for device integration .
Q. How do crystallographic data inform computational modeling of this compound’s electronic structure?
- Methodological Answer : X-ray-derived bond lengths (e.g., C–N ≈ 1.38 Å) and torsion angles (e.g., −179.1° for O–C–C–C) are input into DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps. Discrepancies >0.05 eV between experimental and theoretical spectra suggest incomplete basis sets or solvent effects .
Q. What experimental design principles apply to scaling up carbazole derivative synthesis while maintaining purity?
- Methodological Answer :
- Batch vs. flow chemistry : Flow systems reduce exothermic risks for bromination reactions .
- Recrystallization optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) with gradual cooling to isolate high-purity crystals (>99% by HPLC) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms (e.g., mp 167°C vs. 122°C) .
- Impurity thresholds : Residual solvents (e.g., DMF) lower observed melting points by up to 5°C. Use DSC with heating rates ≤5°C/min for accuracy .
Q. How can researchers reconcile discrepancies in electrochemical properties of carbazole-based polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
